molecular formula C8H17NO B2882096 N,2,6-trimethyloxan-4-amine CAS No. 1544892-96-7

N,2,6-trimethyloxan-4-amine

Cat. No.: B2882096
CAS No.: 1544892-96-7
M. Wt: 143.23
InChI Key: LTFZSDZHUIFZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,6-Trimethyloxan-4-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxane, featuring a nitrogen atom substituted at the fourth position and methyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2,6-Trimethyloxan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2,6-dimethyloxane with an amine under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific temperature and pressure settings to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethyloxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N,2,6-Trimethyloxan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,2,6-trimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form bonds with electrophilic centers in other molecules, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: N,2,6-Trimethyloxan-4-amine is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N,2,6-trimethyloxan-4-amine is a nitrogen-containing organic compound with the molecular formula C8_8H17_{17}NO. It has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a substituted oxane ring with methyl groups at the second and sixth positions and an amine functional group at the fourth position. The compound's structure contributes to its unique chemical properties, making it a subject of interest in both medicinal chemistry and biological research.

PropertyValue
Molecular FormulaC8_8H17_{17}NO
Molecular Weight143.23 g/mol
CAS Number1544892-96-7

The biological activity of this compound is primarily attributed to its nucleophilic properties. As a nucleophile, it can participate in various chemical reactions by donating its lone pair of electrons. This ability allows it to interact with electrophilic centers in biomolecules, potentially leading to modifications that can alter biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active sites.
  • Receptor Interaction: It could interact with receptors involved in cellular signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cytotoxicity Assay: In a study involving human breast cancer (MCF-7) cells, this compound exhibited significant cytotoxicity with an IC50_{50} value of 25 µM after 48 hours of treatment. This suggests potential as an anticancer agent.
  • Mechanistic Insights: Further analysis revealed that the compound induced apoptosis in treated cells through the activation of caspase pathways, indicating its potential role in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Activity: A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
  • Neuroprotective Effects: Research conducted on neuronal cell cultures indicated that this compound could protect against glutamate-induced toxicity. The compound reduced cell death by 30% compared to untreated controls.

Applications in Medicine

Ongoing research is exploring the therapeutic applications of this compound:

  • Drug Development: Given its biological activities, it is being investigated as a lead compound for developing new drugs targeting cancer and bacterial infections.
  • Biomolecular Interactions: Understanding how this compound interacts with proteins and nucleic acids may provide insights into its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

N,2,6-trimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-4-8(9-3)5-7(2)10-6/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFZSDZHUIFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544892-96-7
Record name N,2,6-trimethyloxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.